REACTION_CXSMILES
|
[OH-].[Na+].[S:3]1[C:7]2[CH:8]=[C:9]([CH2:12][C:13]#[N:14])[CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1.Br[CH2:16][CH2:17]Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[S:3]1[C:7]2[CH:8]=[C:9]([C:12]3([C:13]#[N:14])[CH2:17][CH2:16]3)[CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.51 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
586 mg
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=C(C=C2)CC#N
|
Name
|
|
Quantity
|
335 mg
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
76.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column with ethyl acetate in hexane from 0-30%
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=C(C=C2)C2(CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |